molecular formula C14H20O B14851723 2-(Cyclohexylmethyl)-6-methylphenol

2-(Cyclohexylmethyl)-6-methylphenol

Cat. No.: B14851723
M. Wt: 204.31 g/mol
InChI Key: CAFDXCQYGGHFAB-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-6-methylphenol is an organic compound that belongs to the class of phenols It features a cyclohexylmethyl group attached to the second carbon of a 6-methylphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-6-methylphenol can be achieved through several methods. One common approach involves the alkylation of 6-methylphenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-(Cyclohexylmethyl)-6-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-6-methylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can donate hydrogen bonds, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-methylphenol
  • 2-(Cyclohexylmethyl)-5-methylphenol
  • 2-(Cyclohexylmethyl)-3-methylphenol

Uniqueness

2-(Cyclohexylmethyl)-6-methylphenol is unique due to the specific positioning of the cyclohexylmethyl group and the methyl group on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(cyclohexylmethyl)-6-methylphenol

InChI

InChI=1S/C14H20O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h5-6,9,12,15H,2-4,7-8,10H2,1H3

InChI Key

CAFDXCQYGGHFAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2CCCCC2)O

Origin of Product

United States

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